(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes bromine, hydroxyl, nitro, methoxy, and diazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a phenolic compound, followed by nitration and methoxylation. The final step involves the formation of the diazinane ring through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the complexity of the diazinane ring.
Acetylacetone: Shares the keto-enol tautomerism but differs in overall structure and reactivity.
Uniqueness
(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the presence of the diazinane ring, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C18H12BrN3O7 |
---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12BrN3O7/c1-29-11-4-2-10(3-5-11)21-17(25)12(16(24)20-18(21)26)6-9-7-13(19)15(23)14(8-9)22(27)28/h2-8,23H,1H3,(H,20,24,26)/b12-6- |
InChI Key |
CVZGAXVWPMDOKG-SDQBBNPISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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